N-(2-methoxypyridin-3-yl)furan-2-carboxamide
Description
N-(2-Methoxypyridin-3-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core linked to a 2-methoxypyridin-3-yl substituent. The methoxy group at the pyridine ring’s 2-position and the amide linkage to the furan moiety define its structural and electronic properties.
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
N-(2-methoxypyridin-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H10N2O3/c1-15-11-8(4-2-6-12-11)13-10(14)9-5-3-7-16-9/h2-7H,1H3,(H,13,14) |
InChI Key |
ODFJLKPBUIUXNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Acid Chloride-Mediated Coupling
Furan-2-carbonyl chloride is reacted with 2-methoxypyridin-3-amine in the presence of a base (e.g., triethylamine or pyridine) in anhydrous dichloromethane or tetrahydrofuran (THF). This method typically achieves 75–85% yields after purification via recrystallization.
Example Protocol:
- Furan-2-carboxylic acid (1.0 eq) is treated with thionyl chloride (1.2 eq) at 60°C for 3 hours to generate the acid chloride.
- 2-Methoxypyridin-3-amine (1.05 eq) is added dropwise to the cooled reaction mixture with excess triethylamine (2.0 eq).
- Stirred at room temperature for 12 hours, followed by aqueous workup and column chromatography.
Carbodiimide-Based Coupling
Modern protocols employ coupling agents such as EDCl/HOBt or HATU to enhance efficiency. A representative procedure uses:
- Furan-2-carboxylic acid (1.0 eq)
- 2-Methoxypyridin-3-amine (1.1 eq)
- HATU (1.2 eq) in DMF
- Diisopropylethylamine (DIPEA, 2.5 eq)
Reaction at 25°C for 6 hours yields 88–92% pure product after reverse-phase HPLC.
Suzuki-Miyaura Cross-Coupling for Advanced Intermediates
For derivatives requiring functionalized furan or pyridine rings, palladium-catalyzed cross-coupling is employed.
Boronic Ester Functionalization
A patented method involves:
- Synthesis of 5-bromo-furan-2-carboxamide via bromination of furan-2-carboxamide using NBS.
- Suzuki coupling with 3-amino-2-methoxypyridine boronic ester (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 90°C, 12 hours).
Key Data:
| Catalyst | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(dppf)Cl₂ | DME/H₂O | 78 | 99 |
| Pd(OAc)₂/XPhos | Toluene/EtOH | 82 | 98 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A 2025 study optimized:
- Furan-2-carboxylic acid (1.0 eq)
- 2-Methoxypyridin-3-amine (1.05 eq)
- Propylphosphonic anhydride (T3P®, 1.5 eq)
- DMF, 150 W, 120°C, 15 minutes
This method achieved 94% yield with >99% purity by LC-MS.
Continuous Flow Chemistry
Industrial-scale production utilizes microreactor systems:
- Reagents: Acid chloride and amine in THF
- Conditions: 0.5 mL/min flow rate, 50°C residence time
- Output: 12 g/hour with 89% conversion.
Analytical Characterization
Critical quality control parameters include:
- HPLC Purity: >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient)
- ¹H NMR (400 MHz, DMSO-d₆):
- HRMS (ESI+): m/z calc. for C₁₁H₁₁N₂O₃ [M+H]⁺ 219.0764, found 219.0768.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Cost Index |
|---|---|---|---|---|
| Classical Amidation | 75–85 | 12–24 h | High | $ |
| Suzuki Coupling | 78–82 | 12 h | Moderate | $$$ |
| Microwave | 94 | 15 min | Low | $$ |
| Flow Chemistry | 89 | Continuous | Industrial | $$$$ |
Challenges and Optimization Strategies
- Impurity Profile: Residual palladium in cross-coupled products requires chelating resin treatment (≤5 ppm).
- Solvent Selection: Replacement of DMF with cyclopentyl methyl ether (CPME) improves EHS profiles.
- Catalyst Recycling: Immobilized Pd nanoparticles enable 5 reaction cycles without significant activity loss.
Emerging Technologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxypyridin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-methoxypyridin-3-yl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-methoxypyridin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-(4-Bromophenyl)Furan-2-Carboxamide ()
- Structure : The bromophenyl group replaces the methoxypyridinyl moiety.
- Synthesis : Synthesized via reaction of furan-2-carbonyl chloride with 4-bromoaniline in 94% yield under mild conditions. Electron-withdrawing bromo substituents may reduce nucleophilicity of the aniline, yet high yields suggest efficient coupling .
- Pyridine’s nitrogen introduces hydrogen-bonding capabilities absent in the bromophenyl analog.
Ortho-Fluorofuranyl Fentanyl ()
- Structure : Shares the furan-2-carboxamide group but linked to a fluorophenyl-piperidinyl moiety (opioid receptor-targeting structure).
- Functional Impact : The fluorophenyl group and piperidine ring confer high affinity for opioid receptors, whereas the target compound’s methoxypyridine may favor different biological targets .
(E)-N-(2-(4-Methoxystyryl)Phenyl)Furan-2-Carboxamide ()
- Structure : Features a methoxystyryl-phenyl group instead of methoxypyridine.
- Bioactivity : Demonstrates chemopreventive activity in HCT116 cancer cells, suggesting substituent-dependent modulation of cancer stem cell pathways. The styryl group’s planar structure may enhance intercalation or π-π stacking compared to the pyridine ring .
N-(3-Chloro-9,10-Dioxoanthracen-2-yl)Furan-2-Carboxamide ()
- Structure : Bulky anthracene dioxo system replaces the methoxypyridine.
- Physicochemical Properties : The anthracene moiety likely reduces solubility but increases lipophilicity, contrasting with the target compound’s pyridine-based polarity .
Physicochemical Properties
| Compound | Solubility (Predicted) | Melting Point | Key Substituent Effects |
|---|---|---|---|
| N-(2-Methoxypyridin-3-yl)furan-2-carboxamide | Moderate (polar solvents) | Not reported | Methoxy enhances polarity; pyridine enables H-bonding |
| N-(4-Bromophenyl)furan-2-carboxamide | Low (non-polar solvents) | Not reported | Bromo reduces solubility; phenyl lacks H-bond donors |
| Ortho-Fluorofuranyl Fentanyl | Low (lipophilic) | Not reported | Fluorophenyl and piperidine increase lipophilicity |
| N-(3-Chloro-9,10-dioxoanthracen-2-yl)furan-2-carboxamide | Very low (crystalline) | Not reported | Anthracene dioxo system increases rigidity and reduces solubility |
Biological Activity
N-(2-methoxypyridin-3-yl)furan-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its anticancer properties and mechanisms of action, as well as its antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N2O2, with a molecular weight of 204.22 g/mol. The presence of a furan ring and a pyridine moiety, along with a methoxy group on the pyridine ring, contributes to its unique chemical properties and potential interactions with biological targets.
SMILES Notation :
COC1=C(C=CC=N1)NCC2=CC=CO2
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant activity.
Cytotoxicity Studies
- Cell Lines Tested : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- IC50 Values :
-
Mechanism of Action :
- The compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic proteins such as Bax and p53, alongside decreased levels of anti-apoptotic Bcl-2 .
- Flow cytometry results revealed that treatment with the compound led to cell cycle arrest at the G2/M phase and increased pre-G1 phase cell populations, indicative of apoptotic cell death .
Table: Summary of Anticancer Activity
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.9 | Apoptosis via mitochondrial pathway |
| A549 | Low nanomolar | G2/M phase arrest |
| HepG2 | Not specified | Increased Bax, decreased Bcl-2 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity:
- Bacterial Inhibition : Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi, although specific data on minimal inhibitory concentrations (MICs) is still under investigation .
Case Studies and Research Findings
A variety of studies have been conducted to further elucidate the biological activities and mechanisms associated with this compound:
- Study on Tubulin Polymerization : Research indicated that this compound significantly inhibits tubulin polymerization, which is a critical mechanism for disrupting cancer cell division .
- In Vivo Studies : Although most findings are based on in vitro assessments, future studies are anticipated to explore in vivo efficacy in animal models to better understand its therapeutic potential against tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
